1-Iodoisoquinoline

説明

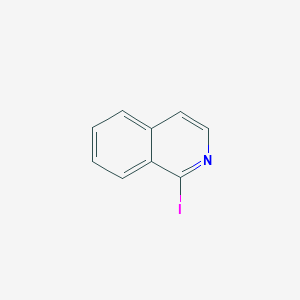

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDBUIWRNBGXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348831 | |

| Record name | 1-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19658-77-6 | |

| Record name | 1-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodoisoquinoline and Its Precursors

Direct Iodination of Isoquinoline (B145761) Scaffolds

Direct iodination of isoquinoline can lead to various iodinated products depending on the reaction conditions. Achieving regioselectivity specifically at the C1 position requires carefully designed strategies.

While direct iodination of isoquinoline often favors positions like C4, C5, or C8 rsc.orgresearchgate.netacs.orgrsc.org, methods have been developed to achieve regioselective iodination at C1. One approach involves direct ring metalation of alkoxy-substituted isoquinolines at C1, followed by reaction with iodine. This method has been shown to yield 1-iodoisoquinolines in good yields (53–67%) for certain alkoxy-substituted substrates. beilstein-journals.org

Another strategy for C1 functionalization, although demonstrated for benzylation rather than direct iodination, involves oxidative cross-dehydrogenative-coupling (CDC) between the C1-H bond of isoquinolines and methyl arenes using iodine as a catalyst and an oxidant. researchgate.net This suggests the potential for iodine to activate the C1-H bond under appropriate oxidative conditions.

Radical-based approaches have been explored for the iodination of azaarenes, including isoquinolines. While some radical iodination protocols tend to favor other positions like C3 in quinolines rsc.orgrsc.org, the generation of iodo radicals can be leveraged for C-H functionalization. rsc.orgacs.org For instance, a metal-free, one-pot oxidative triple functionalization of azaarenes using molecular iodine and tert-butyl hydroperoxide (TBHP) has been reported, involving regioselective iodination. researchgate.net The mechanism is believed to involve the in situ generation of the iodo radical, which can lead to selective C-H iodination. rsc.org

Synthesis via Functional Group Transformation

Transformation of existing functional groups on the isoquinoline core provides alternative routes to 1-iodoisoquinoline.

Halogen exchange reactions offer a viable pathway to synthesize this compound from other 1-haloisoquinolines, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline (B74834). An acid-mediated nucleophilic halogen exchange method has been reported for converting heterocyclic aryl chlorides, including 1-chloroisoquinoline, to their corresponding iodides in good to high yields. researchgate.net This procedure avoids the use of transition metals and harsh reaction conditions, achieving high regioselectivity. researchgate.net Specifically, the conversion of 1-chloroisoquinoline to this compound has been shown to proceed with a 90% yield using this method. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Ref. |

| 1-Chloroisoquinoline | NaI, acid | This compound | 90 | researchgate.net |

| 1-Bromoisoquinoline | NaI, HI, hot ethyl methyl ketone | This compound | Not specified | thieme-connect.de |

The conversion of 1-chloroisoquinoline to this compound can also be achieved by reaction with sodium iodide and hydriodic acid in hot ethyl methyl ketone. thieme-connect.de Similarly, 1-bromoisoquinoline can potentially be converted to this compound through halogen exchange.

The diazotization of 1-aminoisoquinoline (B73089) followed by reaction with an iodide source is a classical method for introducing an iodine atom at the C1 position, analogous to the Sandmeyer reaction for anilines. organic-chemistry.orgwikipedia.org The Sandmeyer reaction typically involves treating an aromatic primary amine with nitrous acid to form a diazonium salt, which is then reacted with a copper(I) salt and a halide source (like KI for iodides). wikipedia.orglibretexts.org While the Sandmeyer reaction often utilizes copper catalysts for chlorination, bromination, and cyanation, the formation of aryl iodides can sometimes be carried out by adding potassium iodide without a copper(I) salt. nrochemistry.com

A general one-step method for the sequential diazotization-iodination of aromatic amines with KI, NaNO₂, and p-TsOH in acetonitrile (B52724) at room temperature has been reported, providing a convenient route to aromatic and some heterocyclic iodides. organic-chemistry.orgijcce.ac.ir Another protocol uses an acidic ionic liquid as a proton source for the diazotization of aromatic amines, followed by reaction with sodium iodide to yield aryl iodides. ijcce.ac.ir While these methods are described for aromatic amines in general, the principle can be applied to 1-aminoisoquinoline to synthesize this compound. However, attempted diazotization of certain aminoisoquinolines has been reported to lead to unexpected products, highlighting the need for careful optimization of reaction conditions for the isoquinoline system. researchgate.net

Annulation and Cyclization Approaches to Iodoisoquinoline Frameworks

Synthetic routes that construct the isoquinoline ring system with the iodine atom already in place or introduce it during the cyclization process can also lead to this compound or its derivatives. While many annulation and cyclization strategies focus on forming the core isoquinoline structure, some methods specifically incorporate halogens. For example, iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide (B81097) aromatics has been shown to yield 1,3-disubstituted 4-iodoisoquinolines. acs.orgnih.gov Although this particular method yields 4-iodoisoquinolines, it demonstrates the principle of introducing iodine during the cyclization process. Developing analogous cyclization strategies that regioselectively place the iodine at the C1 position could provide novel routes to this compound.

Green Chemistry and Sustainable Synthesis Routes

The pursuit of green chemistry in the synthesis of this compound and its precursors centers on minimizing environmental impact through the reduction or elimination of hazardous substances, improving atom economy, and utilizing energy-efficient processes and renewable resources.

One area where green chemistry has been successfully applied is in reactions utilizing this compound as a starting material. For instance, palladium-catalyzed aminocarbonylation reactions of this compound have been investigated in biomass-derived solvents such as gamma-valerolactone (B192634) (GVL), ethyl levulinate (EtLev), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) americanelements.comcenmed.com. These solvents offer a more sustainable alternative to traditional organic solvents like dimethylformamide (DMF), demonstrating comparable reactivity and good to high isolated yields of the resulting isoquinoline-1-carboxamides americanelements.comcenmed.com. This highlights the potential for conducting transformations of this compound in more environmentally benign media.

General advancements in the electrophilic iodination of organic compounds also offer insights into potential green routes towards iodinated isoquinolines. Utilizing elemental iodine (I₂) or iodide anions in conjunction with environmentally friendly and atom-efficient oxidants, preferably in desirable solvents or under solvent-free conditions, can enhance the green profile of the iodination process ontosight.aifishersci.com. Electrochemical iodination has also emerged as a promising green approach for the synthesis of iodinated compounds, offering a potentially cleaner method by avoiding the use of stoichiometric chemical oxidants nih.gov. While these methods may not have been reported specifically for the direct iodination of isoquinoline at the C1 position to yield this compound, the principles are applicable to developing such routes.

Furthermore, green methodologies have been explored for the synthesis of various isoquinoline derivatives, which could inform the development of sustainable routes to this compound precursors or the compound itself. Examples include the use of recyclable catalytic systems, such as ruthenium catalysts in polyethylene (B3416737) glycol (PEG-400) as a biodegradable solvent, for the synthesis of 1-phenyl isoquinoline derivatives cenmed.com. The development of heterogeneous nanocatalysts supported on biodegradable materials, like copper nanoparticles on microcrystalline cellulose (B213188) used in 2-MeTHF for the synthesis of pyrrolo[2,1-a]isoquinolines, demonstrates the potential for reusable and environmentally benign catalytic systems in isoquinoline chemistry. Such approaches, emphasizing catalyst recyclability, biodegradable solvents, and favorable green chemistry metrics like process mass intensity and atom economy, represent important steps towards more sustainable synthesis in the isoquinoline field.

The ongoing development of techniques such as photocatalysis, electrocatalysis, and continuous flow chemistry is anticipated to contribute significantly to the achievement of green and efficient synthesis of isoquinoline derivatives, including potentially this compound. These methods often allow for milder reaction conditions, reduced reaction times, and improved energy efficiency compared to traditional batch processes.

The integration of these green chemistry principles – including the selection of sustainable solvents, the use of environmentally benign reagents and catalysts, and the adoption of energy-efficient techniques – is crucial for developing sustainable synthetic routes to this compound and reducing the environmental footprint associated with its production and use.

Reactivity and Mechanistic Investigations of 1 Iodoisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions of 1-Iodoisoquinoline

Transition metal catalysis plays a crucial role in functionalizing this compound through the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond at the C1 position is particularly reactive under these conditions.

Palladium-Catalyzed Transformations (e.g., Aminocarbonylation, Suzuki-Miyaura)

Palladium catalysis is widely employed for the cross-coupling of this compound with various nucleophiles.

Aminocarbonylation: Palladium-catalyzed aminocarbonylation of this compound allows for the synthesis of isoquinoline-1-carboxamides. mdpi.comresearchgate.netsciprofiles.comotka-palyazat.huresearchgate.netresearchgate.net This reaction typically involves the use of palladium catalysts like Pd(OAc)₂ in combination with ligands such as PPh₃ or the bidentate XantPhos, depending on the nature of the amine nucleophile. mdpi.comsciprofiles.com Mild reaction conditions, such as atmospheric pressure of CO and temperatures around 50 °C, can be employed. mdpi.comresearchgate.net The reaction is effective with a range of primary and secondary amines, as well as more complex amines like amino acid methyl esters. mdpi.comsciprofiles.com Biomass-derived solvents have also been explored as alternative reaction media for this transformation, showing comparable reactivity to conventional solvents like DMF. mdpi.comsciprofiles.comotka-palyazat.hu A plausible mechanism for the palladium-catalyzed aminocarbonylation involves the in situ generation of a catalytically active Pd(0) species, followed by oxidative addition of this compound, CO insertion, and subsequent reaction with the amine. mdpi.comresearchgate.net

Suzuki-Miyaura Reaction: this compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with organoboron compounds. nih.govmdpi.comrsc.org This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl systems. Palladium catalysts are typically used, and the reaction involves oxidative addition, transmetallation with the organoboron reagent, and reductive elimination to form the coupled product. mdpi.com The Suzuki-Miyaura reaction of heteroaryl halides, including isoquinoline (B145761), with organoboron compounds is well-established. nih.govmdpi.comrsc.org

Nickel-Catalyzed C-C and C-N Bond Formations

Nickel catalysis provides alternative pathways for forming C-C and C-N bonds involving this compound or related isoquinoline precursors. Nickel catalysts can mediate various coupling and annulation reactions. For instance, nickel-catalyzed annulation of 2-iodobenzaldimines with alkynes has been shown to be an efficient method for synthesizing substituted isoquinolines, involving successive C-C and C-N bond formation. researchgate.netacs.org Nickel catalysis has also been explored for C-N bond formation processes, although specific examples directly utilizing this compound in nickel-catalyzed C-N coupling were not prominently found in the search results. chemrxiv.orgacs.org However, nickel-catalyzed reactions involving C-N bond activation have been reported in the context of domino reactions of strained bicyclic alkenes. beilstein-journals.org

Copper-Catalyzed Reactions

Copper catalysis is also relevant in the synthesis of isoquinoline derivatives, although direct copper-catalyzed reactions of this compound were less frequently highlighted in the search results compared to palladium and nickel. Copper/acid-catalyzed oxidative carbamoylation of nitrogen heteroarenes, including isoquinolines, has been reported for the synthesis of heteroaryl carboxamides. organic-chemistry.org Additionally, copper catalysis has been employed in asymmetric Henry reactions using chiral bisisoquinoline ligands. thieme-connect.com Copper(II) triflate has been shown to catalyze the reaction of isoquinoline-N-oxide with Togni reagent to generate 1-(trifluoromethyl)isoquinolines. rsc.org

Rhodium-Catalyzed Processes

Rhodium catalysis offers further avenues for the functionalization of isoquinoline systems. Rhodium(III)-catalyzed coupling/cyclization cascade reactions involving arylimidates and diazo compounds have been developed for the synthesis of isoquinolines, proceeding via intermolecular C-C bond formation followed by intramolecular C-N bond formation. researchgate.net Rhodium(III)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides also provides isoquinolines. organic-chemistry.org While these examples focus on building the isoquinoline core, they illustrate the potential of rhodium catalysis in isoquinoline chemistry.

Nucleophilic Substitution Reactions at C1 of this compound

The C1 position of isoquinoline is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. imperial.ac.ukresearchgate.netquimicaorganica.orgquora.comquora.com In this compound, the iodine atom acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions at this position. imperial.ac.ukquimicaorganica.org This allows for the introduction of various nucleophiles at the C1 position, leading to the formation of diverse 1-substituted isoquinoline derivatives. The mechanism typically involves an addition-elimination pathway, where the nucleophile attacks the electron-deficient C1 carbon, followed by the elimination of the iodide ion. imperial.ac.ukquimicaorganica.org The stability of the Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitrogen atom, contributes to the regioselectivity of the attack at C1. quora.comquora.com

Radical Reactions and Cascade Processes Involving this compound

While the search results provided less specific information on radical reactions and cascade processes directly involving this compound as a radical precursor, the reactivity of aryl halides in radical reactions is well-established. The carbon-iodine bond can undergo homolytic cleavage to generate aryl radicals, which can then participate in various radical-mediated transformations. Cascade processes, which involve a sequence of reactions occurring without isolation of intermediates, are also valuable in organic synthesis. Given the multifaceted reactivity of this compound in catalytic and nucleophilic reactions, it is plausible that it could also be integrated into radical or cascade sequences for the construction of complex molecular architectures. Research into such transformations would likely explore conditions that favor radical generation from the C-I bond.

C-H Activation Strategies Modulated by this compound Derivatives

While direct C-H activation involving this compound as the C-H source is less commonly reported compared to its role as an electrophile in cross-coupling reactions, the reactivity of the isoquinoline scaffold in C-H activation processes provides relevant context. Transition metal-catalyzed C-H activation has emerged as an efficient strategy for functionalizing heterocycles, including isoquinolines rsc.orgthieme-connect.comacs.org. Direct functionalization of N-heteroarenes via C-H activation avoids the need for pre-functionalization, offering a more atom-economical approach acs.orgnih.gov.

Palladium-catalyzed reactions involving this compound as a substrate highlight its utility in generating functionalized isoquinolines. For instance, palladium-catalyzed aminocarbonylation of this compound with various amines has been accomplished, leading to the formation of isoquinoline-1-carboxamides researchgate.netmdpi.comresearchgate.net. This type of reaction typically involves oxidative addition of the aryl halide (this compound) to the palladium catalyst, followed by migratory insertion of carbon monoxide and then reaction with the amine nucleophile researchgate.netmdpi.com. While this is not a C-H activation of this compound itself, it demonstrates how the compound serves as a key component in metal-catalyzed coupling strategies that are complementary to C-H activation approaches for functionalizing the isoquinoline core.

Studies on related isoquinoline systems demonstrate the potential for C-H activation strategies. Rhodium(III)-catalyzed C-H activation followed by annulation reactions have been developed for the synthesis of isoquinoline derivatives rsc.orgthieme-connect.comacs.org. These processes often involve a directing group on the isoquinoline or a reaction partner that facilitates the activation of a specific C-H bond on the isoquinoline ring system rsc.orgthieme-connect.comacs.orgrsc.org. Although specific examples utilizing this compound derivatives in C-H activation as the C-H source were not extensively found in the search results, the established methodologies for isoquinoline C-H functionalization suggest potential avenues for future research involving appropriately substituted this compound scaffolds.

Cycloaddition Reactions and Annulation Pathways of this compound

This compound and the isoquinoline core can participate in various cycloaddition and annulation reactions, leading to the formation of diverse polycyclic ring systems. These reactions are powerful tools for constructing complex molecular architectures.

One common type of reaction involving isoquinolines is the 1,3-dipolar cycloaddition reaction. Isoquinolines can act as precursors for the in situ generation of isoquinolinium ylides, which are reactive 1,3-dipoles bohrium.comacs.orgnih.govubfc.fr. These ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to form fused nitrogen heterocycles, including pyrrolo[2,1-a]isoquinoline (B1256269) derivatives bohrium.comnih.govubfc.fracs.org. For example, multicomponent reactions involving isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles have been shown to yield pyrrolo[2,1-a]isoquinoline derivatives via a 1,3-dipolar cycloaddition pathway nih.gov.

While the direct participation of this compound as a 1,3-dipole or dipolarophile in cycloaddition reactions was not explicitly detailed in the search results, its structure suggests potential reactivity. The isoquinoline core is capable of forming ylides, and the presence of the iodine atom at the C1 position could influence the electronic and steric properties of such intermediates or the isoquinoline ring itself, potentially modulating its reactivity in cycloaddition or annulation processes.

Annulation pathways involving isoquinolines can also be achieved through cascade reactions. For instance, [3+2] annulation reactions have been reported for the synthesis of pyrrolo[2,1-a]isoquinoline derivatives using 1,2,3,4-tetrahydroisoquinolines bohrium.comubfc.fracs.org. These reactions often involve the formation of new rings fused to the isoquinoline framework. The iodine atom in this compound could potentially serve as a handle for further transformations after an initial annulation event, or it might influence the regioselectivity or reactivity of the annulation itself.

Research into annulation reactions of isoquinolines with various partners, such as nitroalkenes or diazo compounds, further highlights the versatility of the isoquinoline scaffold in constructing complex ring systems rsc.orgchim.it. While these studies may not directly feature this compound, they provide valuable insights into the types of annulation pathways that the isoquinoline nucleus can undergo.

Mechanistic Elucidation Studies

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, predicting reactivity, and designing new transformations involving this compound and related compounds. Mechanistic studies often employ a combination of experimental and computational techniques.

Experimental Investigations of Reaction Pathways

Experimental mechanistic investigations provide empirical evidence about the steps involved in a reaction. Techniques such as kinetic studies, isolation or trapping of intermediates, and isotopic labeling experiments are commonly used.

In the context of reactions involving isoquinolines, experimental studies have been conducted to understand various transformations. For palladium-catalyzed reactions, control experiments can help to rule out or support proposed pathways, such as C-H activation mechanisms acs.org. Capture experiments of intermediates can provide direct evidence for the existence of transient species in the catalytic cycle acs.org. Kinetic studies, including kinetic isotope effect (KIE) studies, can shed light on the rate-determining step of a reaction thieme-connect.comnih.govbeilstein-journals.org. For example, KIE studies have been used to indicate whether C-H bond cleavage is involved in the turnover-limiting step of certain isoquinoline functionalization reactions thieme-connect.combeilstein-journals.org.

While specific experimental mechanistic studies directly focusing on the role of the iodine atom in the reaction pathways of this compound were not prominently featured in the search results, studies on its reactivity in reactions like palladium-catalyzed aminocarbonylation researchgate.netmdpi.com imply underlying mechanisms involving oxidative addition and subsequent steps typical of cross-coupling reactions. Experimental investigations of related isoquinoline transformations provide a framework for how the mechanisms of this compound reactions could be probed. For instance, studies on the oxidative cyclization of ketoximes to form isoquinoline N-oxides utilized experimental evidence to suggest that a radical mechanism was unlikely to be the major pathway acs.org.

Computational Approaches to Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and understanding selectivity at a molecular level acs.orgmdpi.comescholarship.org. Computational studies can complement experimental findings by providing detailed information about transition states, intermediate energies, and reaction pathways that may be difficult to access experimentally.

Computational studies have been widely applied to investigate the mechanisms of reactions involving isoquinolines and other nitrogen heterocycles nih.govubfc.fracs.orgmaxapress.comresearchgate.netnih.gov. These studies can help to elucidate the energy profiles of different possible reaction pathways, determine the rate-limiting steps, and explain observed regioselectivity and stereoselectivity nih.govubfc.frmaxapress.com. For example, DFT calculations have been used to explore the mechanism of isoquinoline ring-opening and denitrogenation researchgate.net. Computational approaches have also been employed to study the mechanisms of C-H activation reactions involving isoquinoline derivatives, providing insights into the energetics of concerted metallation-deprotonation or other activation pathways thieme-connect.comnih.gov.

In the context of cycloaddition reactions, DFT calculations can help to understand the factors that govern the regioselectivity and stereoselectivity of the [3+2] cycloaddition of isoquinolinium ylides with dipolarophiles ubfc.fr. These calculations can evaluate the transition states leading to different isomeric products and determine the energetically favored pathways ubfc.fr.

Applications of 1 Iodoisoquinoline in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Nitrogen Heterocycles

The reactivity of the carbon-iodine bond in 1-iodoisoquinoline makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This has been extensively exploited for the synthesis of complex nitrogen-containing heterocyclic systems.

Isoquinoline-1-carboxamides:

Palladium-catalyzed aminocarbonylation of this compound is a highly efficient method for the synthesis of isoquinoline-1-carboxamides. This reaction introduces a carbonyl group and an amine in a single step, providing access to a diverse range of amides. The process is typically carried out under a carbon monoxide atmosphere with a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand. A variety of primary and secondary amines can be utilized, leading to the corresponding N-substituted isoquinoline-1-carboxamides in good to excellent yields.

| Catalyst System | Amine | Solvent | Yield (%) |

| Pd(OAc)₂ / PPh₃ | Benzylamine | DMF | 85 |

| Pd(OAc)₂ / Xantphos | Aniline | DMF | 78 |

| Pd(OAc)₂ / PPh₃ | Morpholine | GVL | 82 |

| Data compiled from studies on palladium-catalyzed aminocarbonylation. |

Benzimidazoles:

The fusion of a benzimidazole (B57391) ring to the isoquinoline (B145761) core can be achieved through multi-step sequences often initiated by a cross-coupling reaction at the C1 position of this compound. One common strategy involves a Buchwald-Hartwig amination to couple an ortho-phenylenediamine derivative to the 1-position of the isoquinoline. The resulting N-(isoquinolin-1-yl)benzene-1,2-diamine can then undergo an intramolecular cyclization to form the fused benzimidazole system. The choice of palladium catalyst and ligands is crucial for the efficiency of the initial C-N bond formation.

Pyrroloisoquinolines:

The synthesis of pyrrolo[2,1-a]isoquinolines, a scaffold present in several biologically active natural products, can be accomplished using this compound as a starting material. A powerful approach involves a Sonogashira coupling of this compound with a terminal alkyne bearing a protected amine. Subsequent deprotection and intramolecular cyclization of the resulting 1-(alkynyl)isoquinoline derivative furnishes the pyrroloisoquinoline framework. This strategy allows for the introduction of various substituents on the pyrrole (B145914) ring, depending on the alkyne used in the coupling step.

The synthesis of spiro- and bridged-isoquinoline derivatives represents a significant challenge in organic chemistry due to the creation of sterically demanding quaternary centers and complex three-dimensional structures. While these scaffolds are of considerable interest in medicinal chemistry, direct synthetic routes starting from this compound are not extensively documented.

The more prevalent strategies for constructing these intricate architectures often involve the use of isoquinolinium salts. These salts can act as versatile precursors that, upon activation, undergo cycloaddition reactions with various dienophiles or nucleophiles to generate spirocyclic and bridged systems. For instance, the dearomative annulation of isoquinolinium salts with bis-nucleophiles is a straightforward method for creating bridged isoquinoline skeletons. Although not originating from this compound, these methods highlight the importance of the isoquinoline core in the synthesis of complex heterocyclic systems. Future research may explore the potential of this compound in intramolecular Heck reactions or other palladium-catalyzed cascade reactions to access these challenging molecular frameworks.

Precursor for Biologically Active Molecular Scaffolds

The isoquinoline nucleus is a key pharmacophore in a wide range of biologically active compounds. The ability to functionalize the C1 position of the isoquinoline ring system via reactions of this compound is instrumental in the synthesis of novel therapeutic agents.

Many naturally occurring isoquinoline alkaloids, such as berberine (B55584) and papaverine, exhibit potent pharmacological activities. asianpubs.orgxiahepublishing.comquimicaorganica.org this compound serves as a valuable precursor for the synthesis of analogs of these natural products. For instance, the core structure of papaverine, a benzylisoquinoline, can be constructed by a Suzuki or Stille coupling of this compound with an appropriately substituted benzyl (B1604629) organometallic reagent. This approach allows for the systematic modification of the benzyl moiety to explore structure-activity relationships (SAR) and develop analogs with improved therapeutic profiles. Similarly, analogs of other isoquinoline alkaloids can be accessed through cross-coupling strategies starting from this compound, enabling the exploration of new chemical space around these privileged scaffolds.

The development of new drugs often begins with the identification of a "lead compound," a molecule that shows a desired biological activity and serves as a starting point for optimization. nih.gov this compound is a key building block in the generation of libraries of diverse isoquinoline derivatives for screening and lead discovery. Its utility in a variety of cross-coupling reactions allows for the rapid and efficient synthesis of compounds with different substituents at the 1-position.

Research Findings on Isoquinoline Derivatives as Potential Therapeutic Agents:

| Compound Class | Therapeutic Target/Activity |

| Indenoisoquinolines | Topoisomerase I inhibitors, anticancer |

| Substituted Isoquinolines | Kinase inhibitors, anticancer |

| Pyrrolo[2,1-a]isoquinolines | Cytotoxic against various cancer cell lines |

| This table summarizes findings from various medicinal chemistry studies on isoquinoline-based compounds. |

For example, indenoisoquinoline derivatives have been identified as potent topoisomerase I inhibitors, a class of anticancer agents. nih.govnih.gov The synthesis of these compounds can involve the use of this compound to introduce key structural elements. Furthermore, various isoquinoline-based compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy. ossila.com The ability to readily modify the isoquinoline core, facilitated by starting materials like this compound, is essential for optimizing the potency and selectivity of these inhibitors.

Functional Materials Development

The unique photophysical properties of the isoquinoline ring system have led to its incorporation into various functional organic materials. The extended π-system and the presence of a nitrogen atom make isoquinoline derivatives suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties, such as their HOMO and LUMO energy levels, and their emission characteristics. This compound provides a convenient entry point for the synthesis of novel isoquinoline-based materials. Through cross-coupling reactions, various aromatic and heteroaromatic moieties can be attached to the 1-position of the isoquinoline core. This allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the emission wavelength and quantum efficiency of phosphorescent materials used in OLEDs. nih.govwiley.com The development of new and efficient synthetic methodologies starting from readily available precursors like this compound is crucial for advancing the field of organic functional materials.

Applications in Organic Electronics (e.g., OLEDs)

The isoquinoline moiety is a valuable component in the design of phosphorescent emitters for OLEDs, particularly in the development of iridium(III) complexes. These metal complexes can efficiently harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. This compound serves as a key starting material for the synthesis of the ligands used in these complexes.

A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl groups to the 1-position of the isoquinoline. This is a critical step in forming the cyclometalated ligands that coordinate to the iridium center. For instance, 1-phenylisoquinoline (B189431) and its derivatives are widely used ligands in red-emitting OLEDs. The synthesis of these ligands frequently begins with this compound, which is coupled with a substituted phenylboronic acid.

The electronic properties of the resulting iridium complex, and consequently the color and efficiency of the OLED, can be fine-tuned by modifying the substituents on the phenyl ring of the 1-phenylisoquinoline ligand. Research has shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. This, in turn, affects the emission wavelength, quantum yield, and lifetime of the phosphorescent state.

For example, iridium complexes bearing 1-(4-fluoro-5-methylphenyl)isoquinoline ligands have been synthesized and incorporated into OLED devices. These devices have demonstrated high external quantum efficiencies, reaching up to 15.5%, with emission colors suitable for display applications. researchgate.net The synthesis of the necessary 1-arylisoquinoline ligand is achieved through the Suzuki coupling of this compound with the corresponding arylboronic acid.

The general synthetic route to these iridium(III) complexes involves two main steps: first, the synthesis of a chloride-bridged iridium(III) dimer from iridium(III) chloride and the 1-arylisoquinoline ligand, followed by the reaction of the dimer with an ancillary ligand, such as acetylacetonate (B107027) (acac), to yield the final tris-cyclometalated iridium(III) complex.

Table 1: Performance of an OLED Device Utilizing a Ligand Derived from this compound

| Parameter | Value |

| Emitter | Tris[1-(4-fluoro-5-methylphenyl)isoquinolinato-C2,N]iridium(III) |

| Maximum External Quantum Efficiency (EQE) | 15.5% researchgate.net |

| Power Efficiency at 218 cd/m² | 12.4 lm/W researchgate.net |

| CIE Chromaticity Coordinates | (0.66, 0.34) researchgate.net |

Engineering of Fluorescent Probes and Chemical Sensors

The quinoline (B57606) and isoquinoline scaffolds are excellent fluorophores and are frequently incorporated into the design of fluorescent probes for the detection of various analytes, including metal ions. The modular nature of these probes allows for the rational design of molecules with specific recognition and signaling properties. This compound is a valuable building block in this context, enabling the introduction of chelating agents or other recognition motifs at the 1-position through cross-coupling reactions.

Palladium-catalyzed reactions like the Sonogashira and Suzuki-Miyaura couplings are instrumental in the synthesis of these fluorescent probes. For example, a Sonogashira coupling reaction can be employed to attach an alkyne-containing moiety to the 1-position of the isoquinoline ring. This alkyne can then be further functionalized or serve as part of a larger conjugated system that is sensitive to the presence of a target analyte.

Similarly, the Suzuki-Miyaura coupling can be used to introduce aryl groups bearing specific functionalities, such as binding sites for metal ions. The binding of a target analyte to the recognition unit of the probe can induce a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence properties, such as an increase or decrease in intensity (turn-on or turn-off response) or a shift in the emission wavelength.

The design of these probes often involves a three-domain structure: a signaling unit (the isoquinoline fluorophore), a recognition unit (the chelating agent), and a linker connecting the two. The versatility of this compound allows for the straightforward modification of the signaling unit, enabling the development of a diverse library of fluorescent probes with tailored properties for specific applications in chemical biology and environmental monitoring. The ability to perform these coupling reactions under mild, and in some cases, aqueous conditions further enhances the utility of this synthetic approach for creating biocompatible sensors.

While specific examples detailing the synthesis of a fluorescent probe starting directly from this compound are part of broader synthetic strategies for creating libraries of such compounds, the underlying chemical principles are well-established. The reactivity of the C-I bond in this compound makes it an ideal starting point for the modular construction of complex fluorescent sensors.

Spectroscopic Characterization and Advanced Computational Studies of 1 Iodoisoquinoline

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods offer detailed insights into the molecular structure, bonding, and dynamics of 1-Iodoisoquinoline. These techniques probe the interaction of electromagnetic radiation with the molecule, providing characteristic fingerprints that can be used for identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. While specific NMR data for this compound is not extensively detailed in the immediate search results, studies on related isoquinoline (B145761) derivatives highlight the utility of NMR in confirming molecular structures and assigning signals to specific protons and carbons within the isoquinoline framework rsc.orgrsc.orgmdpi.comresearchgate.netsci-hub.se. Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provides comprehensive information about the connectivity and electronic environment of atoms in the molecule. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for correlating signals and confirming structural assignments mdpi.comresearchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass-to-charge ratio (m/z) of a molecule, providing its elemental composition. For this compound (C₉H₆IN), HRMS can precisely measure the molecular ion peak, confirming its molecular formula. Studies on various isoquinoline derivatives demonstrate the application of HRMS (specifically ESI-TOF) to obtain accurate mass measurements, which are then compared to calculated values for the proposed molecular formula rsc.orgrsc.orgmdpi.comsci-hub.se. This technique is essential for verifying the identity and purity of synthesized this compound. The molecular weight of this compound is reported as 255.06 g/mol sigmaaldrich.com. PubChem lists the monoisotopic mass as 254.9545 Da uni.lu.

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₆IN | Sigma-Aldrich sigmaaldrich.com |

| Molecular Weight | 255.06 g/mol | Sigma-Aldrich sigmaaldrich.com |

| Monoisotopic Mass | 254.9545 Da | PubChem uni.lu |

UV-Visible Absorption and Fluorescence Spectroscopy

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules. These calculations provide theoretical support for experimental observations and can predict properties that are difficult to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is widely used to calculate the electronic structure of molecules by approximating the electron density. DFT calculations can provide valuable information about molecular geometry, bond lengths and angles, vibrational frequencies, and electronic properties such as molecular orbitals (HOMO and LUMO energies), charge distribution (Mulliken charges, molecular electrostatic potential), and reactivity descriptors researchgate.netccspublishing.org.cnresearchgate.netabinit.org. Studies on isoquinoline and its derivatives frequently employ DFT to understand their electronic behavior and predict their reactivity researchgate.netrsc.orgresearchgate.netrsc.orgnih.govaip.orgacs.orgubfc.frnih.govresearchgate.netmdpi.com.

DFT calculations on isoquinoline have successfully reproduced experimental properties like bond distances, angles, rotational constants, vibrational frequencies, and dipole moment rsc.orgrsc.org. For this compound, DFT can be used to calculate the optimized molecular geometry, providing precise bond lengths and angles influenced by the iodine substituent. Analysis of frontier molecular orbitals (HOMO and LUMO) can help predict reactive sites within the molecule; the energy gap between HOMO and LUMO is related to chemical hardness and reactivity researchgate.netresearchgate.neteurjchem.com. The molecular electrostatic potential (MEP) surface, calculated using DFT, visually represents the charge distribution and can indicate regions prone to electrophilic or nucleophilic attack researchgate.netnih.gov.

Computational studies using DFT have also been applied to investigate the reactivity of isoquinoline in various reactions, such as radical additions rsc.org and aminocarbonylation mdpi.com. For this compound, DFT calculations could provide insights into the electronic effects of the iodine atom on the isoquinoline ring and predict its participation in coupling reactions or other transformations. Time-Dependent Density Functional Theory (TD-DFT) is specifically used to simulate UV-Vis absorption spectra and study electronic transitions researchgate.netnih.govmdpi.com.

| Property/Calculation | Information Provided | Relevance to this compound |

|---|---|---|

| Optimized Geometry (DFT) | Bond lengths, bond angles, molecular shape | Precise structural parameters influenced by iodine substitution. |

| Vibrational Frequencies (DFT) | Characteristic vibrational modes | Aid in assigning experimental IR and Raman bands. |

| Molecular Orbitals (HOMO, LUMO) | Energies and spatial distribution of frontier orbitals | Prediction of reactive sites and electronic transitions. |

| Molecular Electrostatic Potential | Charge distribution, potential sites for reactions | Understanding intermolecular interactions and reactivity. |

| TD-DFT Calculations | Simulated UV-Vis absorption spectra, electronic transitions | Interpretation of experimental UV-Vis data. |

By combining high-resolution spectroscopic data with advanced DFT calculations, a comprehensive understanding of the structural, electronic, and reactive properties of this compound can be achieved, facilitating its further exploration and utilization in chemical research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a fundamental concept in understanding chemical reactivity and electronic transitions within molecules. It focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO represents the energy level of electrons that are most likely to be donated, while the LUMO represents the lowest energy level available to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a crucial parameter influencing a molecule's kinetic stability, chemical reactivity, and optoelectronic properties. nih.gov A smaller energy gap generally correlates with higher reactivity and can be indicative of enhanced polarizability, which is relevant for nonlinear optical properties. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate and analyze the electronic structure of molecules, including the energies and spatial distribution of HOMO and LUMO. ossila.comresearchgate.net These calculations provide insights into potential reaction pathways and the nature of electronic transitions upon excitation. ossila.com For isoquinoline derivatives, studies have shown that the distribution of electron density in the HOMO and LUMO can be localized on specific parts of the molecule, influencing its interactions and properties. sciforum.net

While specific detailed FMO analysis data (like precise energy values and orbital visualizations) for this compound were not extensively detailed in the search results, the principles of FMO analysis are directly applicable to this compound. Computational studies on related isoquinoline derivatives have utilized DFT to determine HOMO and LUMO energies and analyze their spatial distribution to understand electronic properties and reactivity. researchgate.netzjxu.edu.cnresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties are crucial for materials used in advanced optical applications, such as telecommunications, data storage, and optical computing. These properties describe a material's response to intense laser light, where the induced polarization is not linearly proportional to the electric field of the light. mdpi.com The second hyperpolarizability () is a key molecular parameter that governs third-order NLO responses like intensity-dependent refractive index and nonlinear absorption. mdpi.com

Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), plays a significant role in predicting and understanding the NLO properties of organic molecules. nih.govresearchgate.netdntb.gov.ua These methods can calculate parameters such as polarizability () and hyperpolarizability ( and ), providing theoretical insights into a compound's potential NLO behavior before experimental synthesis. mdpi.com The design of organic compounds with enhanced NLO properties often involves modifying molecular structures to tune their electronic properties and charge transfer characteristics. nih.govresearchgate.net

For isoquinoline derivatives, computational studies have been conducted to explore their potential as NLO materials. researchgate.netresearchgate.net These studies often involve calculating the linear and nonlinear polarizabilities and analyzing the relationship between molecular structure and NLO response. nih.govresearchgate.net The energy gap between HOMO and LUMO is also an important factor influencing NLO properties; a smaller gap can lead to larger polarizabilities. nih.gov While specific predicted NLO properties for this compound were not found in the immediate search, the application of computational methods to predict such properties for isoquinoline frameworks is well-established. researchgate.netresearchgate.netdntb.gov.ua

X-ray Crystallography and Structural Elucidation

X-ray crystallography is regarded as the gold standard technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. patnawomenscollege.innorthwestern.edu This technique involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density distribution, thereby revealing the positions of atoms, bond lengths, bond angles, and molecular packing. patnawomenscollege.in It is a powerful tool for confirming molecular structures, studying intermolecular interactions like hydrogen bonding, and understanding crystal packing arrangements. researchgate.netnorthwestern.edueurjchem.com

The process typically involves obtaining a high-quality single crystal of sufficient size and purity, mounting it in an X-ray beam, and collecting diffraction data as the crystal is rotated. patnawomenscollege.in The diffraction pattern is then processed using computational methods to solve and refine the crystal structure. patnawomenscollege.inmdpi.com

Future Research Directions and Emerging Trends in 1 Iodoisoquinoline Chemistry

Exploration of Novel Catalytic Systems for C1-Functionalization

The C1-position of 1-iodoisoquinoline is a prime site for functionalization, often serving as a key handle in the construction of more complex molecular architectures. While palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are well-established, future research will focus on the development of more sustainable, efficient, and robust catalytic systems.

A significant trend is the exploration of catalysts based on earth-abundant and less toxic metals as alternatives to palladium. researchgate.net Furthermore, the design and synthesis of novel ligands that can enhance the catalytic activity, stability, and selectivity of existing metal catalysts is a crucial area of investigation. rsc.org For instance, the development of air-stable, monoligated palladium precatalysts has shown promise in facilitating room-temperature, copper-free Sonogashira reactions, which simplifies reaction setup and purification. acs.org

The table below summarizes some emerging catalytic systems for the C1-functionalization of aryl halides, which are applicable to this compound.

| Catalytic System | Reaction Type | Key Advantages |

| Palladium nanoparticles on solid supports | Sonogashira | Catalyst recovery and reuse, potential for flow chemistry. mdpi.com |

| Copper-based catalysts with N-based ligands | Sonogashira | Avoidance of palladium, cost-effective. rsc.org |

| Air-stable monoligated palladium precatalysts | Sonogashira | Room temperature reactions, copper-free conditions, operational simplicity. acs.org |

| Palladium complexes with novel phosphine (B1218219) ligands | Suzuki-Miyaura | High efficiency for sterically hindered substrates, potential for stereoselective synthesis. rsc.orgbeilstein-journals.org |

Future work in this area will likely involve the development of catalytic systems that can tolerate a wider range of functional groups, operate under milder reaction conditions, and enable the use of a broader scope of coupling partners.

Advanced Strategies for Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is a paramount challenge in the functionalization of substituted this compound derivatives, which may possess multiple reactive sites. Future research will focus on developing more sophisticated strategies to control the outcome of chemical transformations.

One promising approach is the use of directing groups, which can position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective functionalization. researchgate.netnih.govnih.gov The development of removable or traceless directing groups is a particularly active area of research, as it allows for the introduction of functionality without leaving an unwanted molecular fragment in the final product. Furthermore, the design of bifunctional directing groups that can orchestrate multiple selective transformations in a single operation is an emerging trend. researchgate.net

Orthogonal functionalization strategies, where different reactive sites on the this compound scaffold can be addressed independently by choosing appropriate reagents and reaction conditions, will also be a key focus. This will enable the synthesis of highly complex and diverse molecular architectures from a common intermediate.

The table below highlights some advanced strategies for achieving selective transformations on aromatic systems, with relevance to this compound chemistry.

| Strategy | Transformation | Key Principle |

| Removable Directing Groups | C-H Functionalization | Temporary installation of a group to direct a catalyst to a specific position, followed by its removal. nih.gov |

| Bidirecting Group Strategy | Diannulation | Use of a directing group with two coordination sites to control the sequential functionalization of two different C-H bonds. researchgate.net |

| Orthogonal Protecting Groups | Sequential Functionalization | Employing protecting groups that can be removed under different conditions to allow for the stepwise modification of a molecule. researchgate.net |

| Ligand-Controlled Selectivity | Cross-Coupling | Utilizing different ligands to steer a reaction towards a specific regio- or stereoisomer. beilstein-journals.org |

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of high-throughput and automated synthesis platforms. nih.govdrugtargetreview.com The integration of this compound chemistry with these technologies is a key future direction.

High-throughput screening (HTS) allows for the rapid testing of numerous reaction conditions to identify optimal parameters for a desired transformation. nih.gov This can significantly accelerate the discovery of new reactions and the optimization of existing ones for the synthesis of this compound derivatives.

Automated synthesis platforms, which utilize robotics and flow chemistry, can enable the rapid and reproducible synthesis of large numbers of compounds with minimal human intervention. youtube.com This is particularly valuable for the creation of compound libraries for biological screening. The development of robust and reliable reactions involving this compound that are amenable to automation will be a critical area of research.

| Technology | Application in this compound Chemistry | Potential Impact |

| High-Throughput Screening (HTS) | Reaction discovery and optimization for C1-functionalization. | Accelerated development of new synthetic methods. drugtargetreview.comnih.gov |

| Automated Synthesis Platforms | Library synthesis of this compound derivatives for drug discovery. | Rapid generation of diverse compound collections for biological evaluation. youtube.com |

| Flow Chemistry | Continuous production of this compound-based intermediates and final products. | Improved scalability, safety, and reproducibility of synthetic processes. |

Expansion of Synthetic Utility towards Complex Natural Products and Pharmaceuticals

This compound is a valuable building block in the synthesis of complex natural products and pharmaceuticals due to the versatile reactivity of the carbon-iodine bond. chemimpex.compharmaguideline.com Future research will continue to expand its application in this area, with a focus on developing more convergent and efficient synthetic routes.

The isoquinoline (B145761) core is a common motif in a wide range of biologically active alkaloids. rsc.orgnih.gov The use of this compound in the total synthesis of these natural products allows for the late-stage introduction of molecular complexity, which is advantageous for the synthesis of analogues for structure-activity relationship studies.

Furthermore, the development of novel synthetic methodologies involving this compound will enable the construction of previously inaccessible molecular scaffolds, thereby expanding the chemical space available for drug discovery.

The table below lists some examples of natural products and pharmaceuticals containing the isoquinoline scaffold, highlighting the potential for this compound as a key synthetic intermediate.

| Compound Class | Example | Biological Activity |

| Benzylisoquinoline Alkaloids | Papaverine | Vasodilator pharmaguideline.com |

| Aporphine Alkaloids | Glaucine | Anticancer researchgate.net |

| Protoberberine Alkaloids | Berberine (B55584) | Antimicrobial, Antidiabetic pharmaguideline.com |

| Naphthylisoquinoline Alkaloids | N-methyldioncophylline A | Antimalarial researchgate.net |

| Synthetic Pharmaceuticals | Quinapril | Antihypertensive pharmaguideline.com |

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies is becoming increasingly important in modern organic synthesis. This synergistic approach can provide valuable insights into reaction mechanisms, predict the outcome of reactions, and guide the design of new catalysts and reagents.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic cycles, helping to elucidate the factors that control reactivity and selectivity. usd.edu This information can then be used to design more efficient catalysts or to optimize reaction conditions.

Computational screening of virtual libraries of ligands or substrates can also be used to identify promising candidates for experimental investigation, thereby saving time and resources. The combination of experimental and computational approaches will be crucial for addressing the complex challenges in this compound chemistry and for accelerating the pace of discovery.

| Methodology | Application in this compound Chemistry | Potential Benefits |

| Density Functional Theory (DFT) | Mechanistic studies of cross-coupling reactions. | Understanding reaction pathways and predicting selectivity. usd.edu |

| Molecular Modeling | Design of novel ligands for catalytic systems. | Rational design of more efficient and selective catalysts. |

| Virtual Screening | Identification of promising substrates or reagents. | Prioritization of experimental efforts. |

Q & A

Q. How to validate computational models predicting this compound reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。